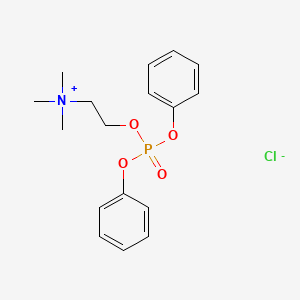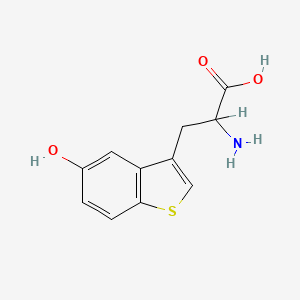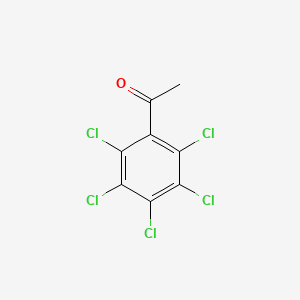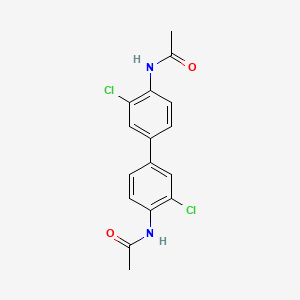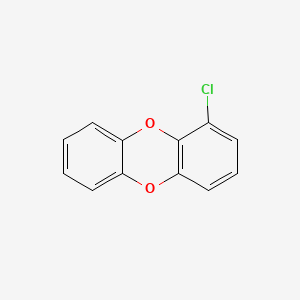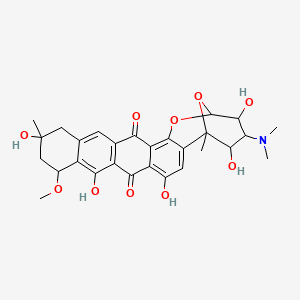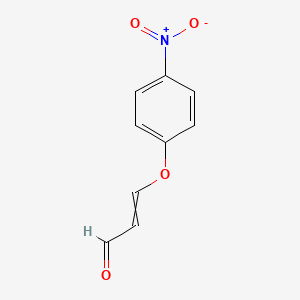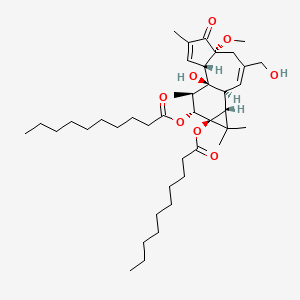![molecular formula C16H14O5 B1209390 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid CAS No. 777857-41-7](/img/structure/B1209390.png)
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multicomponent condensation processes and specific reactions like the Vilsmeier–Haack reaction. For instance, a novel compound was synthesized from 6-acetyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one using the Vilsmeier–Haack reaction, illustrating the complexity and precision required in synthesizing such compounds (Ali et al., 2020).
Molecular Structure Analysis
Molecular structure elucidation is critical, involving analytical and spectral data analysis. For a related compound, structures were elucidated based on 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry, highlighting the importance of advanced analytical techniques in understanding these compounds' molecular frameworks (Lichitsky et al., 2021).
Chemical Reactions and Properties
Chemical reactivity studies reveal how these compounds interact with mono- and di-nitrogen nucleophiles to produce novel derivatives, showcasing the versatile chemical behavior and potential for generating a variety of structurally diverse molecules (Ali et al., 2020).
Physical Properties Analysis
Investigations into the physical properties of similar compounds involve characterizing their crystalline structure and hydrogen-bonding interactions. This is exemplified by studies on a related molecule, demonstrating extensive intermolecular hydrogen bonding crucial for its physical stability and potential applications (Zhao & Zhou, 2009).
Chemical Properties Analysis
The chemical properties of these compounds are often explored through their reactivity towards various reagents, leading to the formation of new and novel heterocyclic systems. This capability to form diverse heterocyclic compounds underlines the chemical richness and applicability of the furo[3,2-g]chromen-6-yl scaffold in synthesizing bioactive molecules (Ibrahim et al., 2022).
Applications De Recherche Scientifique
Synthetic Protocols and Biological Significance
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid and its derivatives, like 6H-Benzo[c]chromen-6-ones, hold considerable pharmacological importance as they form the core structures of secondary metabolites. The natural production of these compounds is limited, prompting the development of synthetic protocols. Notable synthetic procedures include Suzuki coupling reactions for biaryl synthesis, lactonization, reactions with 1,3-bis(silylenol ethers), radical-mediated cyclization of arylbenzoates, and metal or base-catalyzed cyclization of phenyl-2-halobenzoates and 2-halobenzyloxyphenols. Among these, the efficient and simplistic procedures involve reactions of Michael acceptor (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).
Pharmacology and Therapeutic Potential
Compounds related to 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid, such as usnic acid, have been recognized for their potential in various pharmacological activities including anti-inflammatory, analgesic, healing, antioxidant, antimicrobial, antiprotozoal, antiviral, and larvicidal properties. However, certain studies have indicated the need for further investigation into the liver toxicity and contact allergy associated with usnic acid, suggesting a nuanced approach to its application (Araújo et al., 2015).
Environmental and Industrial Applications
The compound's derivatives, such as 5-Hydroxymethylfurfural (HMF), derived from plant biomass like hexose carbohydrates and lignocellulose, hold promise in replacing non-renewable hydrocarbon sources in industries. HMF and its derivatives are seen as a potential alternative feedstock for the chemical industry, with applications in the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals. The significance of HMF derivatives like 2,5-furandicarboxylic acid, 2,5-diformylfuran, and others is underscored by the anticipation of a significant extension of their applications in the near future (Chernyshev et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-7-20-13-6-14-12(5-11(8)13)9(2)10(16(19)21-14)3-4-15(17)18/h5-7H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVASUMRUOWISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid | |
CAS RN |
777857-41-7 | |
| Record name | 3-{3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



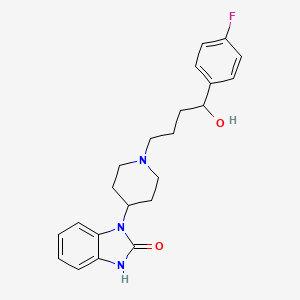


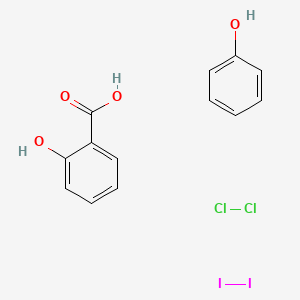
![(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)
